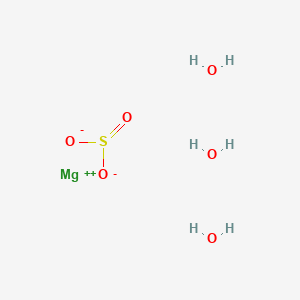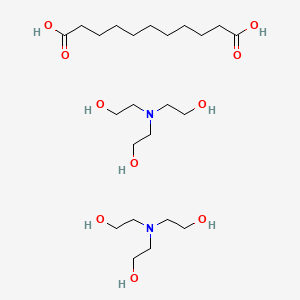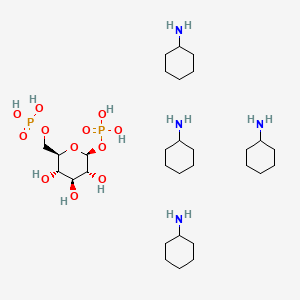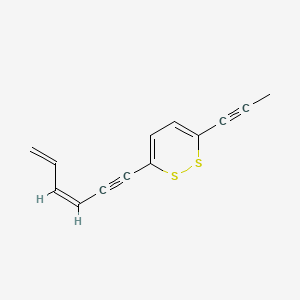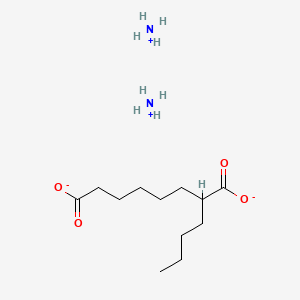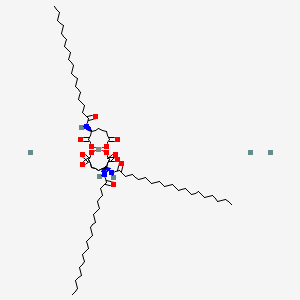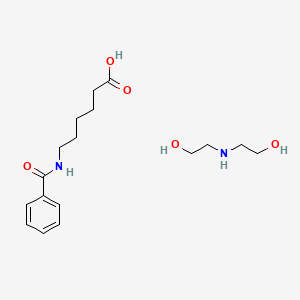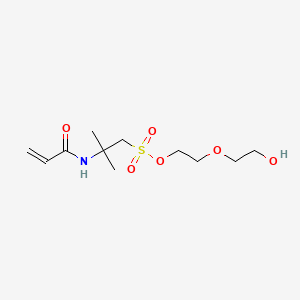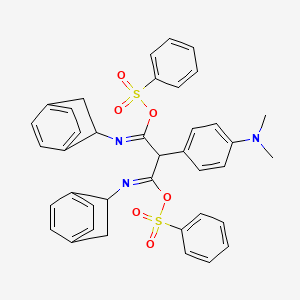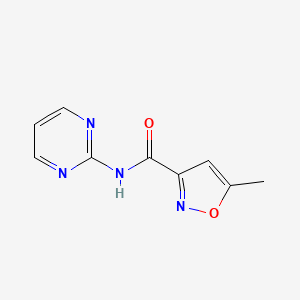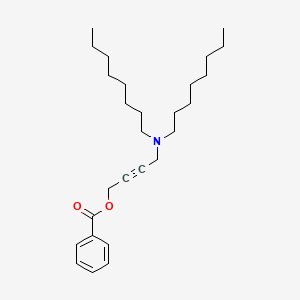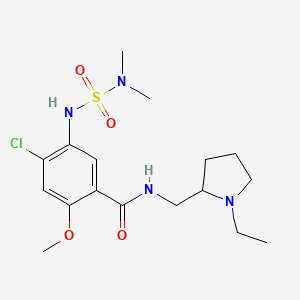
N,N'-Bis(4-(benzoylamino)-9,10-dihydro-9,10-dioxo-1-anthryl)isophthaldiamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(4-(benzoylamino)-9,10-dihydro-9,10-dioxo-1-anthryl)isophthaldiamide: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of anthracene and isophthaldiamide moieties, which contribute to its distinct chemical behavior and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(4-(benzoylamino)-9,10-dihydro-9,10-dioxo-1-anthryl)isophthaldiamide typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzoyl chloride with 9,10-dihydro-9,10-dioxoanthracene-1,4-diamine under controlled conditions to form the intermediate product. This intermediate is then reacted with isophthaloyl chloride to yield the final compound. The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. These methods utilize automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates, ensuring consistent product quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis(4-(benzoylamino)-9,10-dihydro-9,10-dioxo-1-anthryl)isophthaldiamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted anthracene compounds .
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(4-(benzoylamino)-9,10-dihydro-9,10-dioxo-1-anthryl)isophthaldiamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and induce apoptosis in cancer cells.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices .
Wirkmechanismus
The mechanism of action of N,N’-Bis(4-(benzoylamino)-9,10-dihydro-9,10-dioxo-1-anthryl)isophthaldiamide involves its interaction with cellular components at the molecular level. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell cycle arrest and apoptosis. Additionally, it can generate reactive oxygen species (ROS) that cause oxidative damage to cellular structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-Bis(4-pyridylmethyl)-naphthalene diimide
- N,N’-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine
- N,N’-Bis(4-(hexyloxy)-[1,1’-biphenyl]-4-yl)thiophen-2-amine
Uniqueness
N,N’-Bis(4-(benzoylamino)-9,10-dihydro-9,10-dioxo-1-anthryl)isophthaldiamide stands out due to its unique combination of anthracene and isophthaldiamide moieties, which impart distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring strong fluorescence and specific reactivity .
Eigenschaften
CAS-Nummer |
83721-65-7 |
|---|---|
Molekularformel |
C50H30N4O8 |
Molekulargewicht |
814.8 g/mol |
IUPAC-Name |
1-N,3-N-bis(4-benzamido-9,10-dioxoanthracen-1-yl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C50H30N4O8/c55-43-31-18-7-9-20-33(31)45(57)41-37(24-22-35(39(41)43)51-47(59)27-12-3-1-4-13-27)53-49(61)29-16-11-17-30(26-29)50(62)54-38-25-23-36(52-48(60)28-14-5-2-6-15-28)40-42(38)46(58)34-21-10-8-19-32(34)44(40)56/h1-26H,(H,51,59)(H,52,60)(H,53,61)(H,54,62) |
InChI-Schlüssel |
MQKBBQMUWZYVCS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)NC(=O)C4=CC(=CC=C4)C(=O)NC5=C6C(=C(C=C5)NC(=O)C7=CC=CC=C7)C(=O)C8=CC=CC=C8C6=O)C(=O)C9=CC=CC=C9C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



